molecular formula C15H8Br2O2 B13688996 2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione

2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13688996
M. Wt: 380.03 g/mol
InChI Key: MJCQZBDGAARDOY-UHFFFAOYSA-N
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Description

2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an indene-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione typically involves the bromination of a precursor compound followed by cyclization. One common method includes the bromination of 3,5-dibromobenzaldehyde, which is then subjected to cyclization reactions to form the indene-1,3-dione structure. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out under controlled temperatures to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the bromine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes like thioredoxin reductase, which plays a crucial role in maintaining cellular redox balance . By binding to the active site of the enzyme, the compound disrupts its function, leading to an accumulation of reactive oxygen species and subsequent cell death. This mechanism is particularly relevant in the context of cancer research, where selective targeting of cancer cells is a key therapeutic strategy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione is unique due to its indene-1,3-dione structure, which imparts distinct chemical properties and reactivity. This structural feature allows for a broader range of chemical modifications and applications compared to other similar compounds.

Biological Activity

2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione is a synthetic organic compound belonging to the indene derivative class. Its unique structure, characterized by a dibromophenyl substituent attached to an indene-1,3-dione core, enhances its reactivity and potential biological activity. This compound has garnered attention in various chemical and pharmaceutical research fields due to its promising biological properties.

  • Molecular Formula : C₁₃H₈Br₂O₂
  • Molecular Weight : 344.01 g/mol

The presence of bromine atoms in this compound significantly influences its reactivity compared to other similar compounds, potentially leading to distinct biological activities and applications.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit notable biological activities, particularly in anticancer and anti-inflammatory applications. Below are some key findings from recent studies:

Anticancer Activity

  • Cytotoxic Effects : In vitro studies have shown that compounds related to this compound demonstrate significant cytotoxicity against various cancer cell lines. For example, one study reported that certain indene derivatives inhibited the growth of AMJ13 breast cancer cells by up to 68% after 72 hours of exposure at specific concentrations .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of key enzymes or pathways associated with cancer cell proliferation. The presence of the dibromophenyl group may enhance interactions with molecular targets involved in tumor growth regulation.

Anti-inflammatory Activity

Research has also explored the anti-inflammatory potential of this compound derivatives. These compounds may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX).

Data Table: Biological Activity Summary

Activity Target Effect Reference
CytotoxicityAMJ13 Breast CancerUp to 68% inhibition
Anti-inflammatoryPro-inflammatory cytokinesModulation of inflammatory pathways
Enzyme InhibitionKey cancer-related enzymesPotential growth inhibition

Case Study 1: Cytotoxic Evaluation

In a study assessing the anticancer properties of various indene derivatives, researchers synthesized several compounds based on the indene-1,3-dione framework. The cytotoxicity was evaluated against multiple cancer cell lines using MTT assays. The results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of brominated indene derivatives. The study utilized in vivo models to evaluate the reduction of edema and inflammatory markers following treatment with these compounds. The findings suggested a significant decrease in inflammation markers, indicating potential therapeutic applications for inflammatory diseases.

Properties

Molecular Formula

C15H8Br2O2

Molecular Weight

380.03 g/mol

IUPAC Name

2-(3,5-dibromophenyl)indene-1,3-dione

InChI

InChI=1S/C15H8Br2O2/c16-9-5-8(6-10(17)7-9)13-14(18)11-3-1-2-4-12(11)15(13)19/h1-7,13H

InChI Key

MJCQZBDGAARDOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC(=C3)Br)Br

Origin of Product

United States

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